molecular formula C19H12O4 B10752785 3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

Cat. No.: B10752785
M. Wt: 304.3 g/mol
InChI Key: BUEHOQICFGQBNY-UHFFFAOYSA-N
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Description

The compound 3,12-dioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione is a polycyclic heterocyclic molecule featuring a pentacyclic backbone with two oxygen atoms (3,12-dioxa) and two ketone groups (14,21-dione). Its complex structure includes fused rings with specific bridgehead positions (e.g., 0²,¹⁰, 0⁴,⁹), which influence its three-dimensional conformation and reactivity.

Properties

Molecular Formula

C19H12O4

Molecular Weight

304.3 g/mol

IUPAC Name

3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

InChI

InChI=1S/C19H12O4/c20-16-11-6-1-2-7-12(11)17(21)19-15(16)18-13(9-22-19)10-5-3-4-8-14(10)23-18/h1-8,13,18H,9H2

InChI Key

BUEHOQICFGQBNY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=C(O1)C(=O)C4=CC=CC=C4C3=O)OC5=CC=CC=C25

Origin of Product

United States

Biological Activity

The compound 3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione , commonly referred to as pterocarpanquinone, is a complex polycyclic structure that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H12O4
  • Molecular Weight : 304.3 g/mol
  • IUPAC Name : (2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
  • Structural Characteristics : The compound features a unique polycyclic framework that contributes to its biological activity.

Antimicrobial Properties

Pterocarpanquinone has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pterocarpanquinone

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL

Anticancer Activity

Recent research has highlighted the potential anticancer properties of pterocarpanquinone. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study: Leukemia Treatment

In a study focusing on leukemia cells, pterocarpanquinone demonstrated significant cytotoxic effects:

  • Cell Line : HL-60 (human promyelocytic leukemia)
  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Anti-inflammatory Effects

Pterocarpanquinone also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of pterocarpanquinone can be attributed to several mechanisms:

  • Membrane Disruption : Alters membrane permeability in bacteria.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells.
  • Cytokine Modulation : Reduces levels of inflammatory mediators.

In Vivo Studies

Animal models have been utilized to further understand the efficacy and safety profile of pterocarpanquinone:

  • Model : Mice with induced bacterial infections.
  • Results : Treatment with pterocarpanquinone resulted in a significant reduction in bacterial load compared to control groups.

Clinical Implications

The findings from various studies suggest that pterocarpanquinone holds promise as a lead compound for drug development targeting infections and cancer therapies.

Comparison with Similar Compounds

Core Structural Differences

The target compound shares a pentacyclic framework with several analogs but differs in heteroatom placement, substituents, and ring junctions:

Compound Name Heteroatoms/Substituents Key Structural Features Reference
3,12-Dioxapentacyclo[...]-14,21-dione (Target) 3,12-dioxa; 14,21-dione Pentacyclic backbone with oxygen at positions 3,12 and ketones at 14,21 N/A
3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione 3,22-dioxa; 11,14-diaza; 4,21-dione Hexaene system with diaza substitution; chair conformation of piperazine ring (dihedral angle: 13.09°)
(19S)-19-Ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione 17-oxa; 3,13-diaza; ethyl, hydroxy substituents Deuterated ethyl group enhances metabolic stability; polar surface area: 99.96 Ų
Dehydroevodiamine (21-methyl-3,13,21-triazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one) 3,13,21-triaza; methyl group Quinazolinocarboline alkaloid; anti-acetylcholinesterase (AChE) activity (IC₅₀: 37.8 µM)

Key Observations :

  • Heteroatom Placement : The target compound’s 3,12-dioxa configuration contrasts with diaza or triaza substitutions in analogs, altering electron distribution and hydrogen-bonding capacity.
  • Substituents : Functional groups like ethyl, hydroxy, or nitro (e.g., ) modulate solubility and bioactivity.
  • Conformational Rigidity : Crystal data (e.g., ) highlight the role of ring junctions in dictating molecular geometry.

Bioactivity Profiles

Compound Bioactivity Mechanism/Application Reference
Dehydroevodiamine Anti-AChE (IC₅₀: 37.8 µM) Noncompetitive inhibition; potential Alzheimer’s therapy
14-Methoxy-2,16-dioxapentacyclo[...]-7,20-dione Antiviral, anti-inflammatory, antibacterial Photodynamic therapy applications
(19S)-7-Nitro Derivative (C20H15N3O6) Unspecified bioactivity; nitro group suggests DNA intercalation potential Cell line studies (activity ≤0.1 µM to >10 µM)

Target Compound Implications :

  • The 14,21-dione groups may confer redox activity or metal-chelation properties, analogous to anthraquinones.
  • Oxygen-rich regions (3,12-dioxa) could enhance solubility compared to nitrogen-heavy analogs like dehydroevodiamine.

Physicochemical Properties

Property Target Compound (Inferred) 3,22-Dioxa-11,14-diaza Analog (19S)-Deuterated Analog
Molecular Weight ~350–400 g/mol 322.31 g/mol 364.35 g/mol
LogP (Lipophilicity) Moderate (est. 1.5–2.5) Not reported 0.91 (pH 7.4)
Polar Surface Area ~80–100 Ų Not reported 99.96 Ų
Solubility Likely DMSO-soluble Chloroform-compatible DMSO-soluble

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